Differential DNA Protection in Human Breast Cells
In a direct head-to-head comparison, uvaol and its closest structural analog, erythrodiol, which differ only by the position of a single methyl group (C19 for uvaol vs. C20 for erythrodiol), exhibit opposite effects on DNA oxidative damage in human breast cell lines [1]. Uvaol protects against DNA damage in both normal (MCF10A) and highly invasive breast cancer (MDA-MB-231) cells, whereas erythrodiol enhances DNA damage in the same models [1]. This critical functional divergence means that for applications investigating genomic stability, chemoprevention, or DNA repair mechanisms, uvaol is the functionally appropriate choice, while erythrodiol may serve as a contrasting probe for studying pro-oxidant or genotoxic stress pathways.
| Evidence Dimension | Effect on DNA oxidative damage |
|---|---|
| Target Compound Data | Protective effect |
| Comparator Or Baseline | Erythrodiol: Enhances DNA damage |
| Quantified Difference | Opposite qualitative effect (protective vs. damaging) |
| Conditions | Human breast cancer cells (MDA-MB-231) and human epithelial breast cells (MCF10A) in vitro |
Why This Matters
For research focused on genomic stability, chemoprevention, or DNA repair, uvaol is the functionally distinct and appropriate choice, while erythrodiol is unsuitable for such applications.
- [1] Sánchez-Quesada, C., López-Biedma, A., & Gaforio, J. J. (2015). The differential localization of a methyl group confers a different anti-breast cancer activity to two triterpenes present in olives. Food & Function, 6(1), 248-255. View Source
